molecular formula C9H12N2O2 B1600042 N-Methoxy-N,6-dimethylnicotinamide CAS No. 221615-71-0

N-Methoxy-N,6-dimethylnicotinamide

Cat. No. B1600042
Key on ui cas rn: 221615-71-0
M. Wt: 180.2 g/mol
InChI Key: FCAXSTPYTWGTPQ-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

N,O-dimethylhydroxylamine hydrochloride (710 mg, 7.28 mmol) was suspended in dichloromethane (50 mL). To this, dimethylaluminum chloride (a 1.04 mol/L solution in hexane, 7.00 mL, 7.28 mmol) was slowly added under a nitrogen atmosphere at 0° C. and the mixture was stirred at the same temperature for 1 hour. To this, methyl 6-methylnicotinate (1.00 g, 6.62 mmol) was added, and (7.00 mg, 1.88 mmol) was added at room temperature. Then, water was added to the reaction mixture, and extraction with dichloromethane was performed, followed by drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol=19/1) to give 6-methylnicotinic acid N,O-dimethylhydroxylamide (737 mg, yield: 62%).
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
710 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][O:4][CH3:5].[Cl-].C[Al+]C.[CH3:10][C:11]1[CH:20]=[CH:19][C:14]([C:15](OC)=[O:16])=[CH:13][N:12]=1.O>ClCCl.CCCCCC>[CH3:2][N:3]([O:4][CH3:5])[C:15](=[O:16])[C:14]1[CH:19]=[CH:20][C:11]([CH3:10])=[N:12][CH:13]=1 |f:0.1,2.3|

Inputs

Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
710 mg
Type
reactant
Smiles
Cl.CNOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C[Al+]C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
CC1=NC=C(C(=O)OC)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(7.00 mg, 1.88 mmol) was added at room temperature
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (chloroform/methanol=19/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C(C1=CN=C(C=C1)C)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 737 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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